molecular formula C14H16F6N2O B11485767 N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide

N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide

Cat. No.: B11485767
M. Wt: 342.28 g/mol
InChI Key: JIDKBNITLJZLJN-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of hexafluoro groups and a methylphenyl amino group, which contribute to its stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide typically involves the reaction of hexafluoroacetone with 2-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to substitution reactions, where the hexafluoro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Employed in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoro groups enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The compound may also influence various biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

    tert-Butyl carbamate: Known for its use in organic synthesis and as a protecting group for amines.

    Ethyl 3-(furan-2-yl)propionate: Utilized as a flavoring agent and in the synthesis of heterocyclic compounds.

    Disilanes: Organosilicon compounds with unique electronic properties, used in the development of advanced materials.

Uniqueness: N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide stands out due to its hexafluoro groups, which impart exceptional stability and reactivity. This makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H16F6N2O

Molecular Weight

342.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H16F6N2O/c1-8(2)11(23)22-12(13(15,16)17,14(18,19)20)21-10-7-5-4-6-9(10)3/h4-8,21H,1-3H3,(H,22,23)

InChI Key

JIDKBNITLJZLJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C)C

Origin of Product

United States

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